An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 1-(5-Bromopyrimidin-2-yl)-3-piperidinol
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 1-(5-Bromopyrimidin-2-yl)-3-piperidinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthetic pathways, and potential applications of the heterocyclic compound 1-(5-Bromopyrimidin-2-yl)-3-piperidinol. As a molecule incorporating both a reactive bromopyrimidine moiety and a chiral piperidinol scaffold, this compound represents a valuable, yet under-documented, building block in medicinal chemistry. This document synthesizes information from related structures to propose key characteristics and detailed experimental protocols, offering a foundational resource for researchers engaged in the discovery of novel therapeutics, particularly in the areas of oncology and infectious diseases.
Introduction: The Strategic Importance of the Piperidine and Bromopyrimidine Scaffolds
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs targeting a wide range of diseases, including those affecting the central nervous system and various cancers.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise tuning of interactions with biological targets.[2][3] When combined with the 5-bromopyrimidine unit, a versatile synthetic handle is introduced. The bromine atom at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the rapid diversification of the core structure.[4] This strategic combination makes 1-(5-Bromopyrimidin-2-yl)-3-piperidinol and its derivatives highly attractive for the construction of compound libraries in drug discovery campaigns.[3]
Physicochemical and Structural Properties
While specific experimental data for 1-(5-Bromopyrimidin-2-yl)-3-piperidinol is not widely available, its key properties can be inferred from its structural isomer, 1-(5-Bromopyrimidin-2-yl)-4-piperidinol, and its constituent parts.
Structural Information
| Property | Value | Source |
| IUPAC Name | 1-(5-bromopyrimidin-2-yl)piperidin-3-ol | N/A |
| Molecular Formula | C₉H₁₂BrN₃O | [5] |
| Molecular Weight | 258.12 g/mol | [5] |
| CAS Number | Not assigned | N/A |
Predicted Physical Properties
| Property | Predicted Value | Notes |
| Appearance | White to off-white solid | Based on the appearance of the 4-isomer.[5] |
| Melting Point | Not determined | Expected to be a solid at room temperature. |
| Boiling Point | Not determined | Likely to decompose at high temperatures. |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane | Common solvents for similar heterocyclic compounds. |
Proposed Synthetic Pathway and Experimental Protocol
The synthesis of 1-(5-Bromopyrimidin-2-yl)-3-piperidinol can be reliably achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established methodology has been successfully employed for the synthesis of the analogous 4-piperidinol isomer, demonstrating high efficiency and yield.[5]
Reaction Scheme
Caption: Proposed synthesis of 1-(5-Bromopyrimidin-2-yl)-3-piperidinol.
Step-by-Step Experimental Protocol
This protocol is adapted from the successful synthesis of the 4-isomer.[5]
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Reaction Setup: To a round-bottomed flask, add 3-hydroxypiperidine (1.0 eq), 5-bromo-2-chloropyrimidine (1.0 eq), and diisopropylethylamine (DIPEA) (3.0 eq).
-
Solvent Addition: Add acetonitrile to the flask to achieve a suitable concentration (e.g., 0.2 M).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 15 hours. The reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dissolve the resulting crude residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(5-Bromopyrimidin-2-yl)-3-piperidinol.
Reactivity and Further Functionalization
The chemical reactivity of 1-(5-Bromopyrimidin-2-yl)-3-piperidinol is dominated by two key functional groups: the bromine atom on the pyrimidine ring and the hydroxyl group on the piperidine ring.
Cross-Coupling Reactions at the C5-Position
The C-Br bond on the pyrimidine ring is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.
Caption: Key cross-coupling reactions for derivatization.
Reactions of the Hydroxyl Group
The secondary alcohol of the piperidinol moiety can be a target for various transformations, including:
-
Oxidation: To yield the corresponding ketone, 1-(5-bromopyrimidin-2-yl)piperidin-3-one.
-
Esterification/Etherification: To introduce different functional groups that can modulate physicochemical properties such as solubility and lipophilicity.
-
Inversion of Stereochemistry: Via a Mitsunobu reaction, which could be critical for exploring the structure-activity relationship (SAR) of chiral derivatives.
Spectroscopic Characterization (Predicted)
While experimental spectra for 1-(5-Bromopyrimidin-2-yl)-3-piperidinol are not available, a predicted ¹H NMR spectrum can be outlined based on the known spectrum of the 4-isomer and the starting material, 5-bromopyrimidine.[5][6]
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Pyrimidine C-H | ~8.4 | Singlet (s) | Two equivalent protons on the pyrimidine ring. |
| Piperidine C-H (adjacent to N) | ~4.2 - 4.4 | Multiplet (m) | Protons on the carbons alpha to the nitrogen. |
| Piperidine C-H (with OH) | ~3.8 - 4.0 | Multiplet (m) | The proton on the carbon bearing the hydroxyl group. |
| Piperidine C-H (other) | ~1.5 - 2.0 | Multiplet (m) | Remaining methylene protons on the piperidine ring. |
| Hydroxyl O-H | Variable | Broad singlet (br s) | Chemical shift is dependent on solvent and concentration. |
LC-MS: The expected mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with major peaks at [M+H]⁺ ≈ 258 and 260.[5]
Potential Applications in Drug Discovery
The structural motifs within 1-(5-Bromopyrimidin-2-yl)-3-piperidinol suggest a high potential for biological activity. Piperidine derivatives are known to exhibit a wide range of pharmacological effects, including antibacterial, anticancer, and anti-inflammatory properties.[7][8] The bromopyrimidine core is also a key feature in many kinase inhibitors and other targeted therapies.[9]
Potential Therapeutic Areas:
-
Oncology: As a scaffold for kinase inhibitors.
-
Infectious Diseases: As a starting point for novel antibacterial or antiviral agents.[8]
-
Inflammatory Diseases: As a core for anti-inflammatory compounds.
Safety and Handling
A specific Safety Data Sheet (SDS) for 1-(5-Bromopyrimidin-2-yl)-3-piperidinol is not available. However, based on the data for structurally related compounds such as 1-(5-Bromopyridin-2-yl)piperidin-3-ol, appropriate precautions should be taken.
-
Hazard Classification: Likely to be classified as Acute Toxicity, Oral (Category 3).
-
Handling:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
1-(5-Bromopyrimidin-2-yl)-3-piperidinol is a promising, albeit not extensively studied, chemical entity with significant potential as a building block for the synthesis of novel, biologically active compounds. This guide provides a foundational framework for its synthesis, characterization, and further derivatization, leveraging data from closely related analogues. The strategic combination of a conformationally versatile piperidine ring and a synthetically tractable bromopyrimidine core makes this compound a valuable asset for medicinal chemists and drug discovery professionals.
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